N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
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Description
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C25H33N3O5S and its molecular weight is 487.62. The purity is usually 95%.
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Scientific Research Applications
Receptor Binding and Agonist Properties
Compounds similar to "N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide" have been studied for their binding affinities to cloned receptors and their intrinsic efficacy in vitro. For instance, derivatives of indolyethylamines displayed agonist activity at the 5-HT1D receptors, highlighting their potential in neurological research and applications (Barf et al., 1996).
Electrochemical Studies
Research on N-acyl and N-sulfonyl groups of piperidine derivatives through electrochemical methods has been explored. These studies focus on the methoxylation reactions at various anodes, showing the influence of different electrolytes on product formation, which is critical for synthetic chemistry applications (Golub & Becker, 2015).
Antioxidant and Anticholinesterase Activity
Synthesized compounds, incorporating sulfonyl hydrazone and piperidine rings, have shown significant antioxidant capacity and anticholinesterase activity. These activities are essential for medicinal chemistry, especially in the development of treatments for oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).
Pharmacological Evaluation
The exploration of novel psychedelic substances, such as N-Benzylphenethylamines, for their metabolic profile in vivo and in vitro, sheds light on their pharmacological properties and potential therapeutic applications. These studies are crucial for understanding the metabolism and effects of new compounds with psychoactive properties (Šuláková et al., 2021).
Synthesis and Characterization
Research into the synthesis and bioactivity of various derivatives, such as those bearing 4-piperidinyl-1,3,4-oxadiazole, has been conducted to evaluate their potential as anticancer agents. Such studies contribute to the discovery of new therapeutic options for cancer treatment (Rehman et al., 2018).
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S/c1-18-11-12-19(2)23(16-18)34(31,32)28-15-7-6-9-21(28)13-14-26-24(29)25(30)27-17-20-8-4-5-10-22(20)33-3/h4-5,8,10-12,16,21H,6-7,9,13-15,17H2,1-3H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPOZGFAHZSQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.